molecular formula C14H19N5 B2421516 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine CAS No. 2034285-88-4

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine

Cat. No.: B2421516
CAS No.: 2034285-88-4
M. Wt: 257.341
InChI Key: GEQMWXVSYNRBTL-UHFFFAOYSA-N
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Description

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine ring, which in turn is substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the construction of the piperidine ring and finally the pyridazine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or alkylating agents (e.g., alkyl halides) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares the pyrazole and piperidine rings but differs in the substitution pattern and the presence of a phenyl group.

    6-((6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline: This compound features a similar pyrazole ring but includes an imidazo[1,2-b]pyridazine core and a quinoline moiety.

Uniqueness

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine is unique due to its specific substitution pattern and the combination of three different heterocyclic rings. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQMWXVSYNRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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